molecular formula C15H13N3O3S2 B2549398 methyl 2-({5-[(1Z)-(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate CAS No. 338976-20-8

methyl 2-({5-[(1Z)-(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate

Cat. No.: B2549398
CAS No.: 338976-20-8
M. Wt: 347.41
InChI Key: MMRJQCNTZJITNK-SXGWCWSVSA-N
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Description

Methyl 2-({5-[(1Z)-(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core fused with a benzoate ester and a methoxyimino substituent. The Z-configuration of the methoxyimino group distinguishes it from stereoisomers, influencing its electronic properties and intermolecular interactions .

Properties

IUPAC Name

methyl 2-[5-[(Z)-methoxyiminomethyl]imidazo[2,1-b][1,3]thiazol-6-yl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-20-14(19)10-5-3-4-6-12(10)23-13-11(9-16-21-2)18-7-8-22-15(18)17-13/h3-9H,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRJQCNTZJITNK-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=C(N3C=CSC3=N2)C=NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1SC2=C(N3C=CSC3=N2)/C=N\OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of methyl 2-({5-[(1Z)-(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate typically involves a multistep process. A common method involves the condensation of 2-mercaptobenzothiazole with the appropriate aldehyde under acidic conditions, followed by the addition of a methoxyimino group.

Industrial Production Methods: : In an industrial setting, the production of this compound may employ similar synthetic routes, but on a larger scale with optimized conditions for yield and purity. This includes precise control of temperature, pH, and reaction time to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, forming sulfoxide or sulfone derivatives under the influence of oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Reduction reactions, typically involving agents like sodium borohydride, can convert the imine group to an amine.

  • Substitution: : Nucleophilic substitution reactions are possible at the benzene ring, particularly involving halides and nucleophiles.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid

  • Reduction: Sodium borohydride, lithium aluminum hydride

  • Substitution: Alkyl halides, aryl halides, strong bases

Major Products: : Depending on the type of reaction, major products can include sulfoxides, sulfones, substituted benzothiazoles, and various amine derivatives.

Scientific Research Applications

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

  • Industry: : Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects generally involves interaction with specific molecular targets, such as enzymes or receptors. The imidazo[2,1-b][1,3]thiazole core can bind to active sites of enzymes, inhibiting their function. The methoxyimino group may interact with nucleophilic sites on proteins, altering their activity and leading to the compound's biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Table 1: Key Structural and Functional Group Comparisons
Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key References
Methyl 2-({5-[(1Z)-(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate Imidazo[2,1-b][1,3]thiazole Sulfanyl, methoxyimino, benzoate ester ~363.4 (calculated)
Triflusulfuron-methyl ester 1,3,5-Triazine Sulfonylurea, trifluoroethoxy 410.3
3-{[5-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]methyl}-1,2-benzoxazole Imidazo[2,1-b][1,3,4]thiadiazole Bromophenyl, benzoxazole 428.3
6-[2-Methoxy-4-(methylsulfinyl)phenyl]imidazo[2,1-b]thiazole Imidazo[2,1-b]thiazole Methoxy, methylsulfinyl 306.4

Key Observations :

  • The target compound’s imidazo[2,1-b][1,3]thiazole core differentiates it from triazine-based sulfonylureas (e.g., triflusulfuron-methyl) and benzoxazole derivatives (e.g., ).

Biological Activity

Methyl 2-({5-[(1Z)-(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. With a molecular weight of approximately 348.43 g/mol, the compound features a unique structure that includes both imidazo[2,1-b][1,3]thiazole and benzoate moieties, which are known to interact with various biological targets.

Chemical Structure and Properties

PropertyValue
Molecular Formula C₁₅H₁₃N₃O₃S₂
Molecular Weight 348.43 g/mol
IUPAC Name This compound
InChI Key MMRJQCNTZJITNK-CXUHLZMHSA-N

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in microbial and cancerous cells. The imidazo[2,1-b][1,3]thiazole ring is particularly noted for its ability to inhibit bacterial enzymes, leading to antimicrobial effects. This compound has been shown to exhibit significant activity against various strains of bacteria and fungi.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound possess potent antibacterial properties. For instance, studies on related imidazo[2,1-b][1,3]thiazole derivatives have indicated their effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 3.125 μg/mL for some derivatives .

Anticancer Properties

In addition to its antimicrobial potential, this compound has also been investigated for its anticancer properties. A study focusing on imidazo[2,1-b][1,3]thiadiazole derivatives indicated promising results in inhibiting focal adhesion kinase (FAK), a target in pancreatic cancer treatment . Compounds in this class exhibited IC50 values ranging from 0.59 to 2.81 μM against mesothelioma cell lines.

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound have been evaluated in various studies. Notably, the active antitubercular compounds demonstrated low toxicity against normal cell lines, suggesting a favorable safety profile for therapeutic applications .

Summary of Biological Activities

Activity TypeObservations
Antibacterial Potent activity against Mycobacterium tuberculosis; MIC as low as 3.125 μg/mL .
Anticancer Inhibits FAK; IC50 values between 0.59 to 2.81 μM .
Cytotoxicity Low toxicity in normal cell lines .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its analogs:

  • Synthesis and Evaluation : A study published in PubMed described the synthesis of new imidazo derivatives and their evaluation for anti-tuberculosis activity . The findings highlighted the importance of structural modifications in enhancing biological efficacy.
  • Antitumor Activity : Another research effort evaluated the cytotoxicity of related compounds against mesothelioma cells and reported significant antiproliferative effects linked to FAK inhibition .
  • Comparative Analysis : Comparative studies have shown that the presence of different substituents on the imidazo ring can significantly influence biological activity. For example, compounds with p-substituted phenyl groups displayed enhanced anti-tubercular activity compared to others lacking these modifications .

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